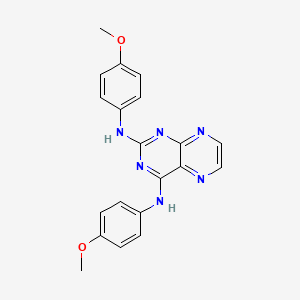

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine

Description

Properties

IUPAC Name |

2-N,4-N-bis(4-methoxyphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2/c1-27-15-7-3-13(4-8-15)23-19-17-18(22-12-11-21-17)25-20(26-19)24-14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDOBXQSYXOSSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions, as well as the major products formed, are not explicitly detailed in the available sources.

Scientific Research Applications

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine is used in scientific research due to its unique properties. It is valuable for studying various scientific phenomena, making it a significant compound in fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine exerts its effects, including its molecular targets and pathways involved, is not explicitly detailed in the available sources.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : The 4-methoxyphenyl groups in the target compound likely enhance solubility compared to halogenated analogs (e.g., bromo- or chlorophenyl derivatives in ), which exhibit higher melting points (230–248°C) due to stronger intermolecular interactions .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show elevated melting points (>240°C), whereas methoxy-substituted compounds may have lower melting points due to reduced crystallinity .

Anticancer Activity :

- ALK/ACK1 Inhibition : N2,N4-bis(4-(piperazin-1-yl)phenyl)pyrimidine-2,4-diamine () inhibits ALK and ACK1 kinases, critical in cancers with ALK fusion proteins (e.g., EML4-ALK). The piperazine moiety enhances cellular permeability, a feature absent in the methoxyphenyl analog .

- AKT1 Inhibition: Quinoline-benzene-1,4-diamine derivatives () exhibit AKT1 inhibition (IC₅₀ ~ µM range), suggesting that electron-rich aromatic systems (e.g., methoxyphenyl) might improve binding affinity through π-π interactions .

Antimicrobial Activity :

- N1,N4-bis(4-(dimethylamino)benzyl)benzene-1,4-diamine () shows potent activity against Staphylococcus aureus and E. coli, outperforming azithromycin at 75% concentration. Methoxyphenyl groups in the target compound may similarly enhance membrane penetration .

Enzyme Binding :

- NSC61642 (6,7-bis(4-aminophenyl)pteridine-2,4-diamine) binds to enzymes with a dissociation constant (KD) of ~62 nM, comparable to methotrexate (KD = 2–50 nM). The 4-methoxyphenyl groups in the target compound could mimic methotrexate’s interactions with dihydrofolate reductase .

Structure-Activity Relationships (SAR)

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) may reduce enzymatic binding affinity compared to nitro or chloro substituents but improve solubility and bioavailability .

- Core Heterocycle : Pteridine derivatives (e.g., NSC61642) show stronger enzyme binding than pyrimidine or quinazoline analogs, likely due to the planar pteridine core facilitating π-stacking with aromatic residues in active sites .

Biological Activity

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, characterized by its unique substitution pattern that enhances its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pteridine core with two methoxyphenyl groups at the N2 and N4 positions. This structural configuration contributes to its hydrophobic properties and potential interactions with various biological targets.

- Molecular Formula : C18H18N4O2

- Molecular Weight : 342.36 g/mol

This compound exhibits significant biological activities primarily through its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to disrupted cell proliferation, making this compound a candidate for cancer therapy.

The compound's mechanism involves binding to the active sites of CDKs, thus preventing their function in cell cycle progression. This inhibition can induce apoptosis in cancer cells, leading to reduced tumor growth.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |

| HeLa (Cervical Cancer) | 3.5 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |

These results suggest that the compound may effectively target multiple types of cancer cells, warranting further investigation into its therapeutic potential.

Case Studies

- In Vitro Studies : A study conducted on MCF-7 cells demonstrated that treatment with this compound at various concentrations led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

- In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to control groups. The compound's administration resulted in decreased proliferation markers (Ki-67) and increased apoptotic cells (TUNEL assay).

Interaction Studies

The compound's interactions with various proteins involved in signaling pathways have been investigated:

- Protein Kinases : Binding studies indicate that this compound interacts with several kinases beyond CDKs, potentially affecting pathways related to cell survival and proliferation.

- Enzyme Inhibition : The compound has shown inhibitory effects on other enzymes critical for cancer cell metabolism, suggesting broader applications in therapeutic contexts.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N2,N4-diphenylpyrimidine-2,4-diamine | Diphenyl substitutions | Potent kinase inhibitor |

| N4-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenyl)pteridine-2,4-diamine | Chloromethyl and methoxy groups | Enzyme inhibitor |

| N6-(3-pyridyl)-N2,N4-bis(phenyl)pyrimidine-2,4-diamine | Pyridyl group inclusion | Antiproliferative |

This table illustrates the diversity of biological activities among pteridine derivatives and highlights the unique position of this compound due to its specific substitutions.

Preparation Methods

Displacement of Methylthio Groups

A robust method for synthesizing 2,4-diaminopteridines involves displacing methylthio groups on pyrimidine precursors with secondary amines. For N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine, this approach begins with 4,6-diamino-2-methylthiopyrimidine (Compound 2 in). Treatment with 4-methoxyphenylamine in ethanol under reflux replaces the methylthio group at the 2-position. Subsequent displacement at the 4-position requires a second equivalent of 4-methoxyphenylamine, facilitated by elevated temperatures (120°C) in diglyme.

Key Reaction Steps :

- S-Methylation : 4,6-diamino-2-thiopyrimidine is methylated using methyl iodide to yield 4,6-diamino-2-methylthiopyrimidine .

- Amination : Sequential displacement of the methylthio group with 4-methoxyphenylamine under reflux conditions.

- Cyclization : The resulting 2,4-bis(4-methoxyphenylamino)pyrimidine undergoes cyclization with glyoxal (40% aqueous) to form the pteridine ring.

Challenges :

- Competing side reactions at the 6- and 7-positions necessitate strict temperature control.

- Yields for analogous reactions range from 48–68% , suggesting similar efficiency for this target compound.

Timmis Reaction for Pteridine Ring Formation

Condensation with Active Methylene Compounds

The Timmis reaction enables regioselective pteridine synthesis by condensing 5-nitroso-6-aminopyrimidines with active methylene compounds. For this compound, this method involves:

- Nitroso Intermediate : 4,6-diamino-2-(4-methoxyphenylamino)pyrimidine is nitrosated at the 5-position using sodium nitrite in acetic acid.

- Cyclization : The nitroso derivative reacts with dihydroxyacetone in a basic medium (pH 8–9), forming the pteridine ring via condensation.

Advantages :

- Regioselectivity ensures substitution occurs exclusively at the 6-position, avoiding 7-isomer contamination.

- Yields for related pteridines reach 62% under optimized pH conditions.

Gabriel-Isay Condensation for Tricyclic Derivatives

Sulfite-Mediated Regiocontrol

The Gabriel-Isay method employs 2,5,6-triaminopyrimidin-4-one and dicarbonyl compounds to construct pteridines. For the target compound:

- Precursor Synthesis : 2,4,5,6-tetraaminopyrimidine is prepared via reduction of nitroso intermediates.

- Condensation : Reacting with benzil (1,2-diphenylethanedione) in sodium bisulfite buffer (pH 5.5) yields the 6-substituted pteridine.

Critical Parameters :

- Sodium bisulfite suppresses 7-isomer formation by stabilizing the 6-substituted adduct.

- pH must be maintained at 5.5 ± 0.2 to prevent isomerization.

Polonovski–Boon Cyclization for Semi-Reduced Intermediates

Nitroso Activation and Cyclization

This method constructs dihydropterins, which are oxidized to the target compound:

- Nitroso Intermediate : 4-chloro-2-(4-methoxyphenylamino)-6-aminopyrimidine is treated with HNO$$_2$$ to install a nitroso group.

- Cyclization : The nitroso group activates the adjacent carbon for nucleophilic attack by the 4-methoxyphenylamine, forming the pteridine ring.

- Oxidation : Semi-reduced intermediates are oxidized using H$$2$$O$$2$$ or KMnO$$_4$$ to yield the fully aromatic pteridine.

Yield Considerations :

- Oxidation steps typically achieve 70–85% conversion but require careful stoichiometry to avoid over-oxidation.

Comparative Analysis of Synthetic Routes

| Method | Key Starting Materials | Yield (%) | Regioselectivity | Challenges |

|---|---|---|---|---|

| Methylthio Displacement | 4,6-diamino-2-methylthiopyrimidine | 48–68 | Moderate | Competing 7-substitution |

| Timmis Reaction | 5-nitroso-6-aminopyrimidine | 55–62 | High | pH-sensitive condensation |

| Gabriel-Isay | 2,5,6-triaminopyrimidin-4-one | 60–70 | High | Requires sulfite buffer |

| Polonovski–Boon | Nitroso-pyrimidine | 65–75 | Moderate | Multi-step oxidation |

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Cost-Effective Precursors

Waste Management

- Sodium dithionite reductions generate sulfite byproducts , necessitating neutralization before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.